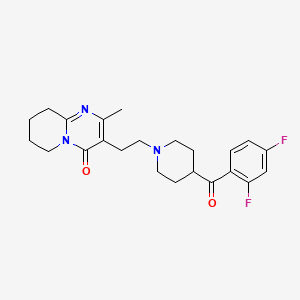
Procymidox-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Procymidox-d6 is a deuterated analog of procymidone, a fungicide widely used in agriculture. It is a potent inhibitor of the enzyme 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The molecular formula of this compound is C13H5D6Cl2NO2, and it has a molecular weight of 290.17 .
准备方法
Synthetic Routes and Reaction Conditions
Procymidox-d6 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the procymidone molecule. The synthetic route typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated to introduce deuterium atoms into the molecule.
Cyclization: The deuterated precursors undergo cyclization to form the core structure of this compound.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the deuteration and cyclization reactions.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain high-purity this compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Procymidox-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Procymidox-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in antifungal treatments.
Industry: Utilized in the development of new agricultural fungicides and as a reference standard in pesticide residue analysis.
作用机制
Procymidox-d6 exerts its effects by inhibiting the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the 14α-demethylase enzyme and the ergosterol biosynthesis pathway.
相似化合物的比较
Similar Compounds
Procymidox-d5: Another deuterated analog of procymidone with similar properties.
Procymidone: The non-deuterated parent compound used as a fungicide.
Uniqueness
Procymidox-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require stable isotope-labeled compounds. This labeling allows for precise tracing and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds.
属性
CAS 编号 |
1346603-01-7 |
|---|---|
分子式 |
C13H11Cl2NO2 |
分子量 |
290.173 |
IUPAC 名称 |
3-(3,5-dichlorophenyl)-1,5-bis(trideuteriomethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3/i1D3,2D3 |
InChI 键 |
QXJKBPAVAHBARF-WFGJKAKNSA-N |
SMILES |
CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C |
同义词 |
3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione-d6; 1,2-Dimethyl-N-(3,5-dichlorophenyl)cyclopropanedicarboximide-d6; Dicyclidine-d6; Dicyclidine-d6; Kenolex-d6; Procilex-d6; Procymidone-d6; Procymidor-d6; Procymidox-d6; Salith |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
![L-[2-13C]glucose](/img/structure/B583748.png)
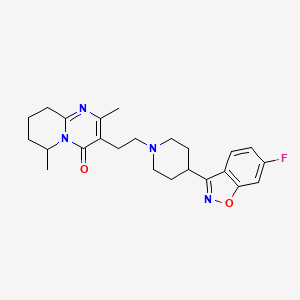
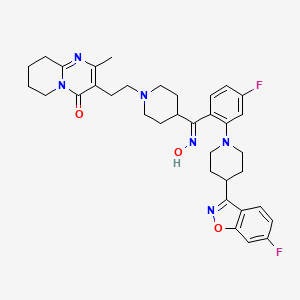
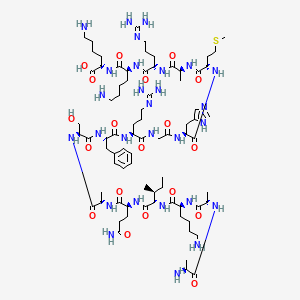
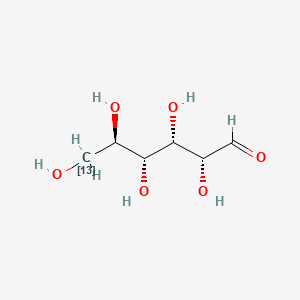
![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)

